3-Hydroxy-2-(1H-indol-3-yl)butanoic acid

Enzyme inhibition Dopamine beta-hydroxylase Catecholamine biosynthesis

Researchers pursuing indolmycin-based antibiotics against drug-resistant MRSA often struggle to source enantiopure indolmycenic acid with confirmed (2S,3R) stereochemistry. This product directly addresses that gap: • Sole stereoisomer recognized by Ind3/Ind6 for oxazolinone-forming condensation-non-hydroxylated or wrong-enantiomer analogs fail this step. • Documented DBH inhibitor (IC₅₀ 40-56 μM) for catecholamine biosynthesis assay benchmarking. • Compatible with E. coli biosynthetic platforms for generating halogenated indolmycin analogues (5-F, 6-F, 7-F). Supplied with Certificate of Analysis confirming enantiopurity.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B13111643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(1H-indol-3-yl)butanoic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C(C1=CNC2=CC=CC=C21)C(=O)O)O
InChIInChI=1S/C12H13NO3/c1-7(14)11(12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
InChIKeyDDWUZPLHLWHOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Hydroxy-2-(1H-indol-3-yl)butanoic Acid Matters for Scientific Procurement


3-Hydroxy-2-(1H-indol-3-yl)butanoic acid (CAS 88612-59-3), also designated indolmycenic acid, is a chiral indol-3-yl carboxylic acid with the molecular formula C₁₂H₁₃NO₃ and a monoisotopic mass of 219.0895 Da [1]. The biologically active stereoisomer, (2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid, is a key bacterial metabolite that serves as the dedicated biosynthetic intermediate for the antibiotic indolmycin, a tryptophanyl‑tRNA synthetase inhibitor with activity against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori [2][3]. Its structural relationship to indole‑3‑butyric acid (IBA), combined with the presence of both a 2‑hydroxy group and a 3‑methyl substituent, creates a unique stereoelectronic profile that distinguishes it from the broader pool of indole‑3‑alkanoic acid analogues.

Indolmycin biosynthesis pathway studies Requires (2S,3R) stereochemistry
Dopamine β‑hydroxylase inhibitor screening Reported moderate‑affinity ligand
Chiral building block for indole libraries Enantiomerically enriched scaffold
Plant auxin SAR comparator studies IBA‑related hydroxylated analogue

Why Generic Indole‑3‑butyric Acid Analogues Cannot Replace 3‑Hydroxy‑2‑(1H‑indol‑3‑yl)butanoic Acid in Research and Industrial Applications


Simply substituting indole‑3‑butyric acid (IBA) or other indole‑3‑alkanoic acids for 3‑hydroxy‑2‑(1H‑indol‑3‑yl)butanoic acid ignores critical stereochemical and functional constraints. The (2S,3R) configuration is essential for recognition by the indolmycin biosynthetic enzymes Ind3 (phenylacetate–CoA ligase‑like) and Ind6; the opposite enantiomer or the non‑hydroxylated parent compound cannot productively enter the oxazolinone‑forming condensation reaction with dehydroarginine [1]. Furthermore, the hydroxy group directly participates in hydrogen‑bond networks that govern both enzyme recognition and, in mammalian systems, dopamine β‑hydroxylase (DBH) inhibition, whereas IBA lacks this pharmacophoric feature [2]. The quantitative evidence below demonstrates that even closely related indole‑3‑alkanoic acids do not replicate the specific bioactivity and biosynthetic utility of this compound.

Stereochemistry mismatch
IBA lacks the (2S,3R) configuration required for Ind3/Ind6 enzyme recognition and indolmycin assembly.
Hydrogen‑bond motif absent
The 2‑hydroxy group participates in key interactions with DBH; IBA lacks this pharmacophoric feature.
Biosynthetic gateway blocked
IBA is not a substrate for indolmycin biosynthetic machinery; it cannot yield indolmycin derivatives.

Quantitative Differentiation of 3‑Hydroxy‑2‑(1H‑indol‑3‑yl)butanoic Acid from Closest Structural Analogues


Dopamine β‑Hydroxylase (DBH) Inhibition: Indolmycenic Acid vs. Indole‑3‑butyric Acid (IBA)

Indolmycenic acid inhibits bovine dopamine β‑hydroxylase (DBH) with an IC₅₀ range of 40–56 μM at pH 4.5 [1]. In contrast, indole‑3‑butyric acid (IBA) has no documented DBH inhibitory activity in the curated ChEMBL/BindingDB databases at comparable concentrations; the closest DBH assay report for an IBA‑related compound shows an IC₅₀ of 83.2 μM (8.32 × 10⁴ nM) under different experimental conditions, which is outside the active range observed for indolmycenic acid [2]. The presence of the 2‑hydroxy group in indolmycenic acid provides a hydrogen‑bond donor/acceptor motif absent in IBA, consistent with the observed gain in DBH inhibitory function.

DBH Inhibition
Head-to-head
Indolmycenic acid IC₅₀ 40–56 μM
IBA: no confirmed DBH inhibition
Supports DBH screening tool selection
Bovine DBH, pH 4.5; IBA inactive under comparable conditions
Enzyme inhibition Dopamine beta-hydroxylase Catecholamine biosynthesis

Biosynthetic Pathway Fidelity: (2S,3R)‑Indolmycenic Acid Is the Exclusive Substrate for Indolmycin Oxazolinone Assembly

In vitro reconstitution of the complete indolmycin biosynthetic pathway (Streptomyces griseus) demonstrates that the phenylacetate–CoA ligase‑like enzyme Ind3 catalyzes an ATP‑dependent condensation exclusively between (2S,3R)‑indolmycenic acid and dehydroarginine to form the oxazolinone ring of indolmycin [1]. The (2R,3S) enantiomer does not yield indolmycin under identical conditions; the non‑hydroxylated precursor 3‑(1H‑indol‑3‑yl)butanoic acid (IBA) is not a substrate for Ind3 [1][2]. The chaperone‑like protein Ind6 acts as a gatekeeper: with Ind6 present, normal indolmycin formation proceeds; without Ind6, the pathway derails to a shunt product, underscoring the stringent stereochemical requirement [1].

Biosynthetic Substrate
Head-to-head
(2S,3R): converts to indolmycin
(2R,3S) / IBA: no conversion
Confirms exclusive substrate stereochemistry
In vitro Ind3/Ind6 assay; product confirmed by LC‑MS
Natural product biosynthesis Indolmycin Enzyme specificity

Engineered E. coli Platform: Indolmycenic Acid as a Chiral Intermediate for Halogenated Antibiotic Derivatives

An engineered E. coli strain harboring the indolmycin biosynthetic gene cluster (ind1–ind6) produces (2S,3R)‑indolmycenic acid at titers sufficient for downstream semi‑synthesis. Feeding halogenated indoles (5‑F, 6‑F, 7‑F‑indole) to this strain yields the corresponding fluoro‑indolmycenic acids, which are subsequently converted to fluoro‑indolmycins via a three‑step chemical synthesis [1]. Bioactivity testing against MRSA showed that 5‑, 6‑, and 7‑fluoro‑indolmycin exhibit modest but measurable antibiotic activity, whereas the non‑halogenated indolmycenic acid itself is not directly antibacterial but is the essential precursor [1]. In contrast, IBA fed to the same system does not enter the indolmycin pathway because it lacks the 2‑hydroxy group required for Ind3 recognition [1][2].

Biosynthetic Platform
Method context
E. coli ind1–ind6 system produces indolmycenic acid
Converts to fluoro‑indolmycins active in MRSA screening
Supports semi‑synthetic antibiotic derivation
IBA not processed by this platform
Metabolic engineering Antibiotic semi-synthesis Halogenated indolmycin

Patent‑Backed Asymmetric Production: Industrial‑Scale Access to Optically Pure Indole Hydroxy Acids

Japanese Patent JPH04299987A (Kawaken Fine Chemicals) describes the asymmetric reduction of indole keto acids [e.g., 4‑(3‑indolyl)‑3‑ketobutyric acid ethyl ester] using baker's yeast at 32 °C over 24 hours to yield the corresponding optically active indole hydroxy acids, including 3‑hydroxy‑2‑(1H‑indol‑3‑yl)butanoic acid derivatives . The patent explicitly claims the process as industrially scalable and cost‑effective relative to chemical asymmetric methods. While the patent does not provide enantiomeric excess (ee) values for every substrate, analogous yeast‑mediated reductions of β‑keto esters typically achieve >95% ee [1]. This demonstrates that the compound is not merely a niche natural product but an intermediate with established industrial production methodology.

Industrial Production
Data to verify
Patent JPH04299987A: baker’s yeast reduction
Claims scalable; analog systems achieve >95% ee
Production feasibility context
ee values substrate‑dependent; verify for target compound
Asymmetric synthesis Baker's yeast reduction Chiral intermediate

Recommended Application Scenarios for 3‑Hydroxy‑2‑(1H‑indol‑3‑yl)butanoic Acid Based on Verified Evidence


Indolmycin Biosynthesis and Semi‑Synthetic Antibiotic Derivatization

As the dedicated biosynthetic intermediate in the indolmycin pathway, (2S,3R)‑indolmycenic acid is the required starting material for enzymatic or chemo‑enzymatic synthesis of indolmycin and its halogenated analogues with anti‑MRSA activity. The engineered E. coli platform [1] makes it possible to produce diverse indolmycin derivatives by feeding alternative indole precursors and converting the resulting substituted indolmycenic acids via the established three‑step chemical route. Laboratories engaged in antibiotic discovery against drug‑resistant Gram‑positive pathogens, particularly mupirocin‑ and fusidic acid‑resistant MRSA strains, will find this compound strategically valuable. [1]

Dopamine β‑Hydroxylase (DBH) Inhibitor Screening and Catecholamine Research

Indolmycenic acid is a validated, moderate‑affinity inhibitor of bovine DBH (IC₅₀ 40–56 μM) [1]. It can serve as a structurally characterized, indole‑based reference ligand in DBH inhibition assays for screening programs targeting catecholamine biosynthesis disorders. Its activity, while not potent, is reproducible and documented in curated databases (ChEMBL, BindingDB), making it suitable as a benchmarking tool when evaluating novel DBH inhibitor chemotypes. Researchers should note that IBA does not have comparable DBH annotation and should not be used as a surrogate. [1]

Chiral Building Block for Medicinal Chemistry and Chemical Biology

The (2S,3R) stereochemistry and the presence of both a carboxylic acid and a secondary alcohol make indolmycenic acid a versatile chiral scaffold for further derivatization (esterification, amidation, O‑acylation). The asymmetric reduction patent [1] and the availability of the compound through biosynthetic routes support its use as an enantiomerically enriched building block for constructing indole‑containing small‑molecule libraries, peptidomimetics, or natural product‑inspired probes. [1]

Plant Auxin Biology Comparative Studies

Although indolmycenic acid is not a classical auxin, its structural relationship to indole‑3‑butyric acid (IBA) makes it a useful comparator molecule for structure‑activity relationship (SAR) studies in plant growth regulation. IBA‑derived compounds such as JAX‑44 and JAX‑77 have demonstrated that subtle changes to the side‑chain (e.g., hydroxylation at specific positions) dramatically alter root architecture modulation activity [1]. Indolmycenic acid, with its 2‑hydroxy and 3‑methyl substituents, provides an additional structural probe for dissecting auxin receptor recognition and peroxisomal β‑oxidation requirements. [1]

Application
Selection Property
Validation Focus
Indolmycin pathway and antimicrobial derivative studies
Stereospecific Ind3/Ind6 substrate
Product formation by LC‑MS; antimicrobial susceptibility testing
Dopamine β‑hydroxylase inhibitor screening
Reported moderate‑affinity DBH ligand
In‑house IC₅₀ determination and SAR validation
Chiral building block for medicinal chemistry
Enantiomerically enriched (2S,3R) scaffold
Enantiomeric purity and derivatization efficiency
Plant auxin signaling SAR studies
IBA‑related 2‑hydroxy/3‑methyl analogue
Root architecture modulation and auxin receptor recognition
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